![molecular formula C17H16O2S B14300191 2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]- CAS No. 121646-02-4](/img/structure/B14300191.png)
2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]- is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]- typically involves the condensation of appropriate aromatic aldehydes with ketones under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various cellular processes and pathways, contributing to its biological activities .
類似化合物との比較
Similar Compounds
2-Chloro-4’-fluoroacetophenone: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
1-(4-Methoxyphenyl)propan-2-one: Shares the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]- is unique due to the presence of both methoxy and methylthio groups, which impart specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
121646-02-4 |
|---|---|
分子式 |
C17H16O2S |
分子量 |
284.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O2S/c1-19-15-8-6-14(7-9-15)17(18)12-5-13-3-10-16(20-2)11-4-13/h3-12H,1-2H3 |
InChIキー |
ZGIOCWWESCNBFZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



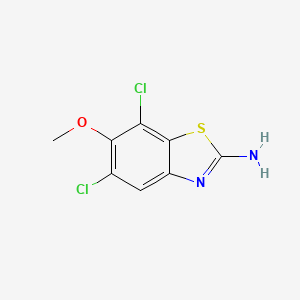

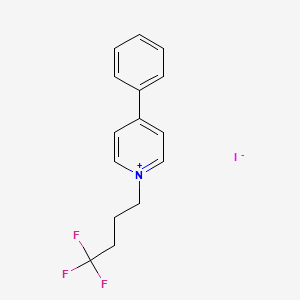
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
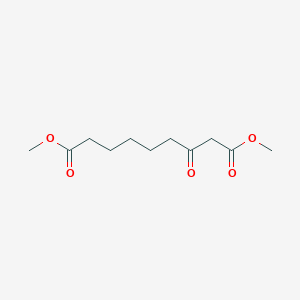
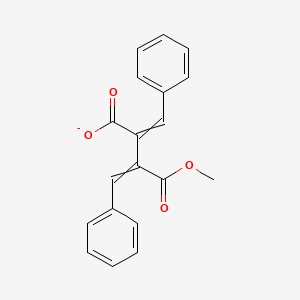
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
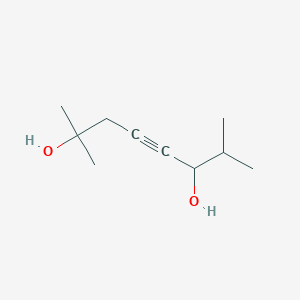
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

